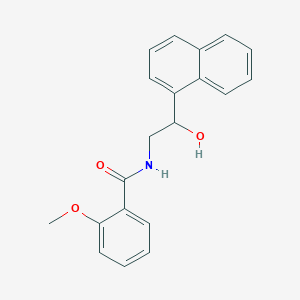

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-24-19-12-5-4-10-17(19)20(23)21-13-18(22)16-11-6-8-14-7-2-3-9-15(14)16/h2-12,18,22H,13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGBEXIHUCUFFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with 2-hydroxy-2-(naphthalen-1-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The naphthalene ring provides a hydrophobic interaction that enhances the compound’s binding affinity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzamide and its analogs:

*Calculated based on molecular formula C₂₁H₁₉NO₃.

Key Observations:

- Naphthalene vs. Aromatic Substitutions : The naphthalene group in the target compound and the SARS-CoV-2 inhibitor may enhance π-π stacking interactions in biological targets compared to simpler aryl groups (e.g., 3-methylbenzamide in ).

- Hydroxyethyl vs. Bulky Alkyl Chains : The hydroxyethyl group in the target compound provides a hydrogen-bonding site absent in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide , which has a sterically hindered tert-alcohol.

Physicochemical Properties

- Metabolic Stability : The hydroxyethyl group may undergo glucuronidation, a common metabolic pathway absent in tert-alcohol derivatives like .

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis typically involves the reaction of 2-methoxybenzoic acid with 2-hydroxy-2-(naphthalen-1-yl)ethylamine. Key aspects of the synthesis include:

- Reagents : 2-methoxybenzoic acid, 2-hydroxy-2-(naphthalen-1-yl)ethylamine, coupling agents (e.g., N,N’-dicyclohexylcarbodiimide), and catalysts (e.g., 4-dimethylaminopyridine).

- Conditions : The reaction is conducted under anhydrous conditions at room temperature for several hours to yield the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's structure includes hydroxyl and methoxy groups that facilitate binding to enzymes or receptors, modulating their activity. The naphthalene ring enhances hydrophobic interactions, which increases binding affinity.

Pathways Involved

Potential pathways influenced by this compound include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory responses or cell proliferation.

- Signaling Modulation : The compound could modulate signaling pathways associated with cancer progression or inflammatory diseases.

Biological Activity and Applications

This compound has been explored for several therapeutic applications:

- Anti-inflammatory Properties : Studies indicate potential in reducing inflammation markers in vitro.

- Anticancer Activity : Preliminary research suggests efficacy against various cancer cell lines, potentially through apoptosis induction .

Data Table: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Anti-inflammatory | Reduced TNF-alpha levels in cell cultures | |

| Anticancer | Induced apoptosis in breast and colon cancer cells | |

| Enzyme Inhibition | Inhibited COX enzymes in vitro |

Case Study 1: Anti-inflammatory Effects

A study evaluated the compound's effect on TNF-alpha production in macrophage cultures. Results indicated a significant reduction in TNF-alpha levels, suggesting a strong anti-inflammatory potential.

Case Study 2: Anticancer Activity

In vitro assays on breast cancer cell lines showed that treatment with this compound led to increased apoptosis rates compared to untreated controls. This was linked to the activation of caspase pathways.

Comparison with Similar Compounds

This compound can be compared with similar compounds based on their structural features and biological activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methoxybenzamide | Similar naphthalene structure | Enhanced anticancer properties |

| N-(4-hydroxyphenyl)-N'-(naphthalen-1-yl)urea | Urea linkage with naphthalene | Stronger enzyme inhibition |

Q & A

Q. Basic

- IR spectroscopy : Identifies hydroxy (-OH, ~3400 cm⁻¹), amide (C=O, ~1630 cm⁻¹), and methoxy (-OCH₃, ~1260 cm⁻¹) groups .

- NMR : ¹H NMR confirms aromatic protons (δ 6.8–7.8 ppm) and ethylenediamine linkages (δ 2.8–3.7 ppm). ¹³C NMR resolves carbonyl (δ ~170 ppm) and quaternary carbons .

- Mass spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 292.07 [M⁺]) and fragmentation patterns .

How can contradictions in spectral data interpretation be resolved?

Q. Advanced

- Cross-referencing literature : Compare IR and melting points with published analogs (e.g., N-((2-hydroxynaphthalen-1-yl)(p-tolyl)methyl)benzamide, IR 3413 cm⁻¹) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve ambiguities in stereochemistry and hydrogen bonding, as seen in related benzamide structures .

What in vitro assays evaluate the biological activity of this compound?

Q. Basic

- Anti-inflammatory assays : Inhibition of COX-2 or TNF-α in macrophage models .

- Anticonvulsant screens : Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodent models .

- Antiviral testing : SARS-CoV-2 protease inhibition assays (IC₅₀ determination) .

How can the mechanism of action be determined experimentally?

Q. Advanced

- Radiolabeling : Carbon-11 or iodine-125 labeling (e.g., using chloramine-T) enables PET imaging to study brain penetration and receptor binding (e.g., dopamine D₄ receptors) .

- Competitive binding assays : Displacement studies with [³H]sulpiride or [¹²⁵I]ligands quantify affinity for targets like serotonin receptors (e.g., 5-HT₁A) .

What structural features influence bioactivity?

Q. Basic

- Naphthalene moiety : Enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites .

- Methoxy group : Modulates electron density on the benzamide ring, affecting receptor binding (e.g., log P = 2.37–2.55 for brain penetration) .

- Hydroxyethyl spacer : Facilitates hydrogen bonding with catalytic residues (e.g., in COX-2) .

How are structure-activity relationship (SAR) studies conducted on derivatives?

Q. Advanced

- Substituent variation : Introduce halogens (e.g., Cl, F) or nitro groups at the benzamide or naphthalene positions to assess effects on potency .

- Pharmacophore modeling : Overlay active/inactive analogs using software like Schrödinger to identify critical binding motifs .

How is X-ray crystallography applied to determine its structure?

Q. Basic

- Crystal growth : Slow evaporation from methanol:water (4:1) produces diffraction-quality crystals .

- Refinement : SHELXL refines twinned data and resolves disorder, with R-factors <0.05 for high-resolution structures .

What challenges arise in crystallizing this compound?

Q. Advanced

- Solvent selection : Polar protic solvents (e.g., methanol) reduce twinning but may require additives like DMF to improve crystal packing .

- Polymorphism : Screening multiple solvents (e.g., acetonitrile, chloroform) identifies stable polymorphs .

What computational methods predict its physicochemical properties?

Q. Basic

- Log P calculation : Reverse-phase HPLC correlates with octanol-water partitioning (e.g., log P = 2.55 for brain penetration) .

- Molecular dynamics : Simulate solvation effects using AMBER or GROMACS to predict aqueous stability .

How are molecular docking predictions validated experimentally?

Q. Advanced

- Mutagenesis : Ala-scanning of predicted binding residues (e.g., D₄ receptor Glu²⁹⁵) confirms docking poses .

- Isothermal titration calorimetry (ITC) : Measures binding enthalpy/entropy to validate docking-derived ΔG values .

What are the known biological targets of this compound?

Q. Basic

- Dopamine D₄ receptors : Sub-nanomolar affinity (Kᵢ = 1.2 nM) demonstrated via displacement assays .

- SARS-CoV-2 main protease (Mpro) : Predicted inhibition via molecular docking (Scheme 4, ).

How is selectivity against off-target receptors assessed?

Q. Advanced

- Panels of receptor assays : Test affinity for D₂, σ₁, and 5-HT₁A receptors at 100-fold excess concentrations to confirm selectivity (>100-fold for D₄ over D₂) .

What are the recommended storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.